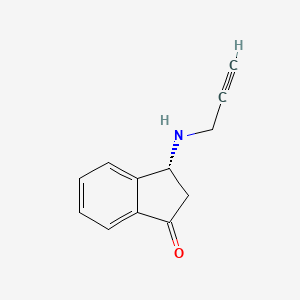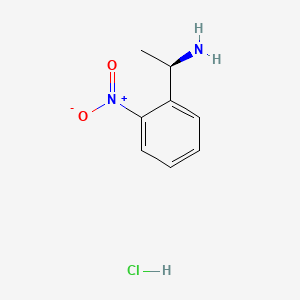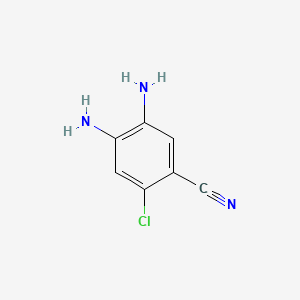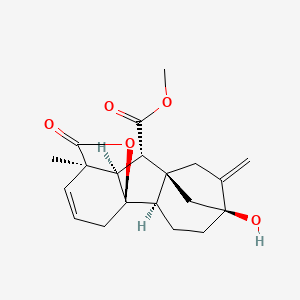
4-Hydroxy-Teriflunomide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-Teriflunomide is a metabolite of the drug leflunomide, which is used as an immunosuppressive agent. It is known for its role in inhibiting the proliferation of T and B cells, making it effective in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis . Chemically, it is identified as a malononitrile derivative and is known to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-Teriflunomide typically involves the hydrolysis of leflunomide. The process begins with the conversion of leflunomide to its active metabolite, teriflunomide, followed by further hydrolysis to yield this compound . The reaction conditions often involve the use of acidic or basic hydrolysis under controlled temperatures to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-Teriflunomide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent compound, teriflunomide.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
4-Hydroxy-Teriflunomide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Its role in inhibiting cell proliferation makes it a valuable tool in studying cell cycle regulation and immune responses.
Medicine: It is primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
4-Hydroxy-Teriflunomide exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is crucial for pyrimidine synthesis. This inhibition leads to a decrease in the proliferation of T and B cells, thereby reducing the immune response . The compound also affects other molecular targets, including various protein tyrosine kinases, which play a role in cell signaling and growth .
Comparison with Similar Compounds
Teriflunomide: The parent compound of 4-Hydroxy-Teriflunomide, used in the treatment of multiple sclerosis.
Leflunomide: The prodrug of teriflunomide, used in the treatment of rheumatoid arthritis.
Methotrexate: Another immunosuppressive agent used in similar therapeutic areas.
Uniqueness: this compound is unique due to its specific inhibition of dihydroorotate dehydrogenase, which directly impacts pyrimidine synthesis. This targeted mechanism of action distinguishes it from other immunosuppressive agents that may have broader or less specific effects .
Properties
CAS No. |
1058722-45-4 |
|---|---|
Molecular Formula |
C12H9F3N2O3 |
Molecular Weight |
286.21 g/mol |
IUPAC Name |
(Z)-2-cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(20)9(5-16)10(19)6-18/h1-4,18-19H,6H2,(H,17,20)/b10-9- |
InChI Key |
WHYQOFDUXDGMTM-KTKRTIGZSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(CO)O)C#N |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)/C(=C(/CO)\O)/C#N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(CO)O)C#N |
Synonyms |
(2Z)-2-Cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















